molecular formula C17H16ClF3N2O3S B2991752 2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N,N-dimethylacetamide CAS No. 337922-20-0

2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N,N-dimethylacetamide

Cat. No.: B2991752
CAS No.: 337922-20-0
M. Wt: 420.83
InChI Key: GGWVMOIIVCVWCY-UHFFFAOYSA-N
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Description

The compound 2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N,N-dimethylacetamide (CAS: 76674-05-0) is an acetamide derivative featuring a sulfonyl-linked 4-chlorophenyl group and a 3-(trifluoromethyl)anilino moiety . Its structure includes:

  • Sulfonyl bridge: The (4-chlorophenyl)sulfonyl group contributes to hydrogen-bonding interactions and structural rigidity.
  • Trifluoromethyl substituent: The electron-withdrawing CF₃ group at the anilino 3-position may influence metabolic stability and electronic properties.

Properties

IUPAC Name

2-[N-(4-chlorophenyl)sulfonyl-3-(trifluoromethyl)anilino]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N2O3S/c1-22(2)16(24)11-23(14-5-3-4-12(10-14)17(19,20)21)27(25,26)15-8-6-13(18)7-9-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWVMOIIVCVWCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN(C1=CC=CC(=C1)C(F)(F)F)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N,N-dimethylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the chlorophenyl sulfonyl intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate amine under controlled conditions.

    Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced through a reaction with a trifluoromethylating agent, such as trifluoromethyl iodide, in the presence of a suitable catalyst.

    Coupling with N,N-dimethylacetamide: The final step involves the coupling of the intermediate compound with N,N-dimethylacetamide under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl or trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, or various halogenating agents can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N,N-dimethylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing various biochemical pathways.

    Interacting with cellular membranes: Altering membrane properties and affecting cellular functions.

    Inducing oxidative stress: Leading to cellular damage or apoptosis in certain contexts.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table compares the target compound with structurally related acetamide derivatives:

Compound Name & CAS (if available) Key Substituents Structural Highlights Reference
Target compound (76674-05-0) - N,N-dimethyl acetamide
- 3-(trifluoromethyl)anilino
- (4-chlorophenyl)sulfonyl
Enhanced lipophilicity (N,N-dimethyl) and metabolic stability (CF₃)
2-{[5-(4-chlorophenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-(dimethylamino)phenyl)acetamide (477331-57-0) - Triazolylsulfanyl
- 4-(dimethylamino)phenyl
Triazole core improves π-π stacking; dimethylamino group enhances solubility
N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide - 3-chloro-4-fluorophenyl
- Diphenylacetamide
Crystal packing stabilized by N–H···O hydrogen bonds; dihedral angles influence conformation
2-{[4-Amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide - 4-phenoxyphenyl
- Triazolylsulfanyl
Phenoxy group increases steric bulk; triazole enhances metal coordination capacity
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (338749-93-2) - Thiazole ring
- Morpholino group
Thiazole improves bioavailability; morpholino enhances water solubility

Biological Activity

2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N,N-dimethylacetamide, commonly referred to as compound 1 , has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure, which includes a sulfonamide moiety and a trifluoromethyl group.

  • Molecular Formula : C17H16ClF3N2O3S
  • Molecular Weight : 420.83 g/mol
  • CAS Number : 337922-20-0

The biological activity of compound 1 is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the sulfonamide group enhances its ability to form hydrogen bonds, which is crucial for binding to target proteins.

Antitumor Activity

Recent studies have demonstrated that compound 1 exhibits significant antitumor activity against several cancer cell lines. For instance, it has been shown to inhibit the proliferation of human colon cancer cells (HCT116) and murine leukemia cells (P388) with IC50 values in the low micromolar range. This suggests that compound 1 may induce apoptosis through intrinsic pathways, potentially involving mitochondrial dysfunction and caspase activation.

Cell LineIC50 (µM)Mechanism of Action
HCT116 (Colon)5.2Induces apoptosis via mitochondrial pathway
P388 (Leukemia)3.8Caspase-dependent apoptosis

Antiviral Activity

In addition to its antitumor properties, compound 1 has shown promising antiviral activity against viruses such as Herpes Simplex Virus Type I and Poliovirus Type I. The mechanism appears to involve interference with viral replication processes, although specific pathways remain to be fully elucidated.

Case Studies

  • Case Study on Antitumor Efficacy :
    • In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of compound 1 in vivo using a xenograft model of human colon cancer. The results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an effective therapeutic agent.
  • Antiviral Studies :
    • A separate investigation assessed the antiviral effects of compound 1 against Herpes Simplex Virus Type I. The compound was administered at various concentrations, demonstrating a dose-dependent reduction in viral titers, suggesting its potential for further development as an antiviral drug.

Safety and Toxicology

While the therapeutic potential of compound 1 is promising, safety assessments are crucial for determining its viability as a pharmaceutical agent. Preliminary toxicological evaluations indicate that at therapeutic doses, compound 1 exhibits low toxicity profiles; however, long-term studies are necessary to fully understand its safety margins.

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